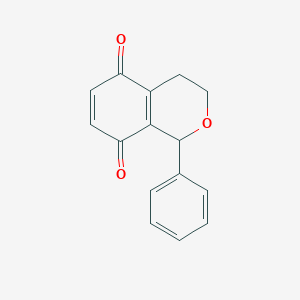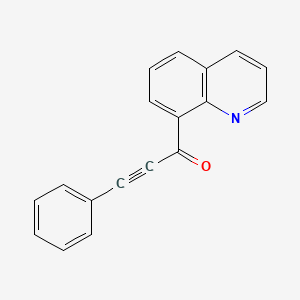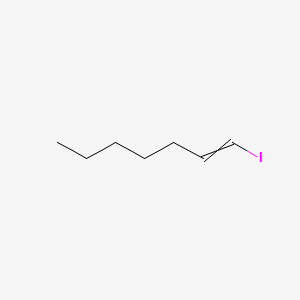![molecular formula C20H16O6S2 B14431331 4-[Bis(phenylsulfonyl)methyl]benzoic acid CAS No. 81269-08-1](/img/structure/B14431331.png)
4-[Bis(phenylsulfonyl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(phenylsulfonyl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a bis(phenylsulfonyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(phenylsulfonyl)methyl]benzoic acid typically involves the reaction of 4-methylbenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with another equivalent of phenylsulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(phenylsulfonyl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[Bis(phenylsulfonyl)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[Bis(phenylsulfonyl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzoic acid: A simpler analog with a methyl group instead of the bis(phenylsulfonyl)methyl group.
4-Benzyloxybenzoic acid: Contains a benzyloxy group instead of the bis(phenylsulfonyl)methyl group.
4-Methylsulfonylbenzoic acid: Features a single sulfonyl group instead of the bis(phenylsulfonyl)methyl group.
Uniqueness
4-[Bis(phenylsulfonyl)methyl]benzoic acid is unique due to the presence of two phenylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming strong interactions with various molecular targets, making it valuable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
81269-08-1 |
|---|---|
Molekularformel |
C20H16O6S2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
4-[bis(benzenesulfonyl)methyl]benzoic acid |
InChI |
InChI=1S/C20H16O6S2/c21-19(22)15-11-13-16(14-12-15)20(27(23,24)17-7-3-1-4-8-17)28(25,26)18-9-5-2-6-10-18/h1-14,20H,(H,21,22) |
InChI-Schlüssel |
UFPUTNQOGDHLEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


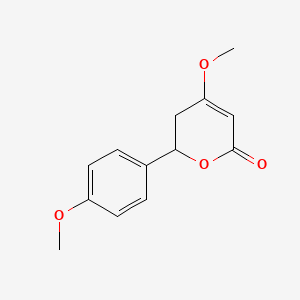
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)

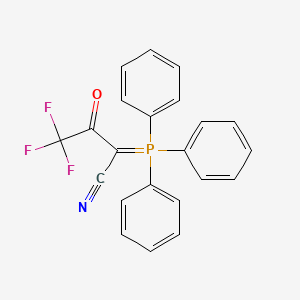

![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)

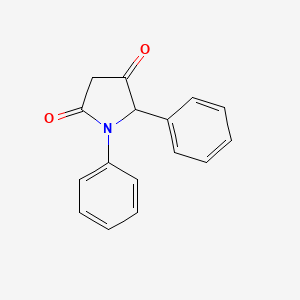
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
